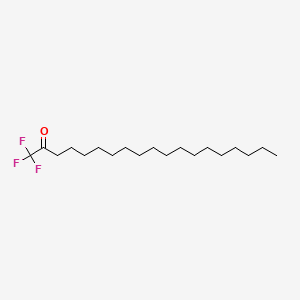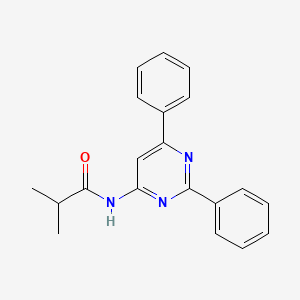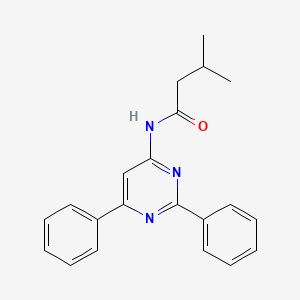
N-(2,6-diphenylpyrimidin-4-yl)propionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,6-diphenylpyrimidin-4-yl)propionamide is a chemical compound with the molecular formula C19H17N3O It is characterized by the presence of a pyrimidine ring substituted with phenyl groups at positions 2 and 6, and a propionamide group at position 4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-diphenylpyrimidin-4-yl)propionamide typically involves the reaction of 2,6-diphenylpyrimidine with propionyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, including the use of continuous flow reactors and automated purification systems to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-diphenylpyrimidin-4-yl)propionamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: N-(2,6-diphenylpyrimidin-4-yl)propionamine.
Substitution: Brominated or nitrated derivatives of this compound.
Scientific Research Applications
N-(2,6-diphenylpyrimidin-4-yl)propionamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an adenosine receptor antagonist, which could have implications in the treatment of various neurological disorders.
Materials Science: The compound’s aromatic structure makes it a candidate for the development of organic luminophores and electroluminescent materials.
Biological Studies: It is used in studies involving protein kinase inhibition, which is relevant for cancer research.
Mechanism of Action
The mechanism of action of N-(2,6-diphenylpyrimidin-4-yl)propionamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
N-(2,6-diphenylpyrimidin-4-yl)propionamide can be compared with other pyrimidine derivatives:
2,4,6-trisubstituted pyrimidines: These compounds also act as adenosine receptor antagonists but may have different substitution patterns that affect their selectivity and potency.
4,6-diphenylpyrimidin-2-amine derivatives: These derivatives are known for their anticancer properties and inhibition of protein kinases.
List of Similar Compounds
- 2,4,6-trisubstituted pyrimidines
- 4,6-diphenylpyrimidin-2-amine derivatives
- N-(2,4-dinitrophenyl)-2,6-diphenylpyrimidine
This compound stands out due to its specific substitution pattern and the presence of the propionamide group, which may confer unique biological activities and chemical reactivity.
Properties
CAS No. |
820961-41-9 |
|---|---|
Molecular Formula |
C19H17N3O |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
N-(2,6-diphenylpyrimidin-4-yl)propanamide |
InChI |
InChI=1S/C19H17N3O/c1-2-18(23)21-17-13-16(14-9-5-3-6-10-14)20-19(22-17)15-11-7-4-8-12-15/h3-13H,2H2,1H3,(H,20,21,22,23) |
InChI Key |
GFLZXPLJINFGKI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=NC(=NC(=C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


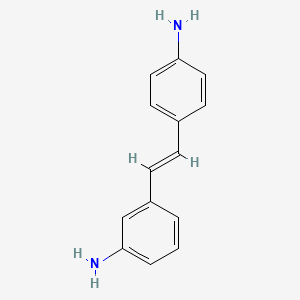
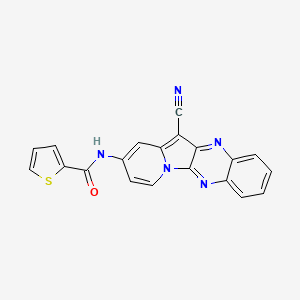
![5-nitro-2-(pyridin-2-yl)-1-(2-(pyridin-4-yl) ethyl)-1H-benzo[d]imidazole](/img/structure/B3063808.png)
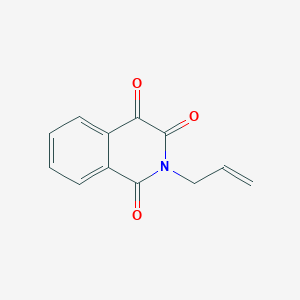
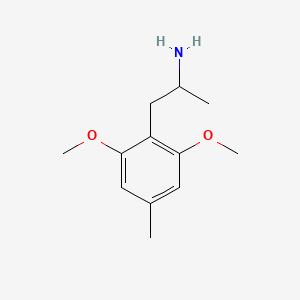
![N-{4-Hydroxy-3,5-bis[(piperidin-1-yl)methyl]phenyl}acetamide](/img/structure/B3063831.png)
